molecular formula C14H10ClF3O3 B6384644 5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol CAS No. 1261903-50-7

5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol

Cat. No.: B6384644
CAS No.: 1261903-50-7
M. Wt: 318.67 g/mol
InChI Key: JPOASSGMDJACTB-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol is an organic compound with a complex structure that includes both chloro and methoxy substituents on a phenyl ring, as well as a trifluoromethoxy group

Properties

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3O3/c1-20-13-3-2-8(6-12(13)15)9-4-10(19)7-11(5-9)21-14(16,17)18/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOASSGMDJACTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686683
Record name 3'-Chloro-4'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261903-50-7
Record name 3'-Chloro-4'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chloro or methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This uniqueness can enhance its reactivity and specificity in various chemical and biological applications.

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